![molecular formula C24H32N6O2 B2762043 8-(2-(diethylamino)ethyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919010-33-6](/img/structure/B2762043.png)
8-(2-(diethylamino)ethyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the purine ring system, the introduction of the phenethyl group, and the attachment of the diethylaminoethyl group. Without specific literature or resources, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring system. The purine ring system is planar, and the attached groups would add to the three-dimensionality of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the diethylamino group might be involved in acid-base reactions, while the purine ring could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups would likely make it soluble in polar solvents .Scientific Research Applications
- DEAE is commonly used as an anion-exchange resin in chromatography. Its derivatives, such as DEAE-cellulose or DEAE-sepharose, serve as stationary phases for separating and purifying biomolecules (e.g., proteins, nucleic acids) based on their charge properties. DEAE resins selectively bind negatively charged molecules, allowing researchers to isolate and analyze specific components from complex mixtures .
- DEAE-containing polymers have been explored for drug delivery systems. Their ability to interact with cell membranes and modulate drug release kinetics makes them promising candidates for targeted drug delivery .
- Researchers have investigated DEAE-based nanoparticles for delivering therapeutic agents, including anticancer drugs and gene therapies. These nanoparticles can enhance drug stability, improve bioavailability, and minimize side effects .
- DEAE-functionalized polymers find applications in various polymerization reactions. They can act as initiators or stabilizers in radical polymerizations, leading to well-defined polymer structures with controlled properties .
- Researchers have explored DEAE-based photosensitizers for targeted PDT, aiming to improve selectivity and minimize damage to healthy tissues .
- DEAE-modified surfaces can also enhance the detection sensitivity of biosensors and immunoassays by immobilizing antibodies or other recognition elements .
Ion Exchange Chromatography:
Biomedical Research and Drug Delivery:
Polymer Chemistry:
Photodynamic Therapy (PDT):
Analytical Chemistry:
Textile Industry:
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-[2-(diethylamino)ethyl]-4,7,8-trimethyl-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O2/c1-6-27(7-2)15-16-28-17(3)18(4)30-20-21(25-23(28)30)26(5)24(32)29(22(20)31)14-13-19-11-9-8-10-12-19/h8-12H,6-7,13-16H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YARTXLXODLOKLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CCC4=CC=CC=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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